4-(3-Methylbutyl)-1,3-oxazolidin-2-one

Descripción

Chemical Identification and Nomenclature

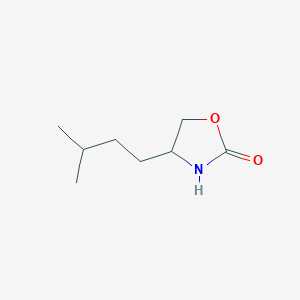

4-(3-Methylbutyl)-1,3-oxazolidin-2-one is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, where the oxazolidin-2-one core structure serves as the parent compound. The compound features a five-membered heterocyclic ring containing one nitrogen atom at position 1, one oxygen atom at position 3, and a carbonyl group at position 2. The distinguishing structural feature is the 3-methylbutyl substituent attached to the carbon atom at position 4 of the oxazolidinone ring.

The molecular formula for this compound is C₈H₁₅NO₂, with a calculated molecular weight of 157.21 grams per mole, similar to other alkyl-substituted oxazolidinones documented in chemical databases. The compound belongs to the broader class of 2-oxazolidinones, which are characterized by the presence of a carbamate moiety within the five-membered ring structure. The systematic naming follows the established pattern for substituted oxazolidinones, where the position and nature of substituents are clearly indicated in the chemical name.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Ring System | Five-membered heterocycle |

| Functional Groups | Carbamate, alkyl substituent |

| Substituent Position | Position 4 |

| Substituent Type | 3-Methylbutyl |

The chemical structure can be represented using Simplified Molecular Input Line Entry System notation, which provides a standardized method for describing the molecular connectivity. Related compounds in the literature, such as 4-(pentan-2-yl)-1,3-oxazolidin-2-one and 4-(pentan-3-yl)-1,3-oxazolidin-2-one, demonstrate similar structural patterns with different alkyl chain arrangements. The nomenclature system ensures precise identification of the compound and facilitates accurate communication within the scientific community.

Historical Context and Research Significance

The development of oxazolidinone chemistry can be traced back to the pioneering work of David A. Evans in the early 1980s, who established these compounds as highly effective chiral auxiliaries for asymmetric synthesis. Evans oxazolidinones revolutionized stereoselective organic synthesis by providing a reliable method for controlling the stereochemical outcome of various reactions, including aldol condensations, alkylation reactions, and Diels-Alder cycloadditions. The introduction of these chiral auxiliaries marked a significant advancement in synthetic organic chemistry, enabling the preparation of enantiomerically pure compounds with high efficiency and selectivity.

Research into substituted oxazolidinones expanded significantly following Evans' initial discoveries, with scientists exploring various substituents at different positions of the oxazolidinone ring. The development of alkyl-substituted variants, including compounds with branched chain substituents like 3-methylbutyl groups, emerged as researchers sought to optimize the steric and electronic properties of these auxiliaries for specific synthetic applications. Studies have demonstrated that the nature and position of substituents on the oxazolidinone ring can significantly influence both the stereochemical outcome of reactions and the ease of auxiliary removal.

The historical significance of oxazolidinone research extends beyond chiral auxiliary applications, encompassing their recognition as important pharmacophores in medicinal chemistry. Industrial applications have emerged in various fields, including the development of antibiotics, herbicides, and specialized solvents. The compound this compound represents a continuation of this research tradition, contributing to the ongoing exploration of structure-activity relationships within the oxazolidinone family.

Contemporary research has focused on developing more sustainable synthetic routes to oxazolidinones, including solvent-free methodologies and the use of bio-based starting materials. These developments reflect the growing importance of green chemistry principles in the design and synthesis of oxazolidinone derivatives. The evolution of oxazolidinone chemistry from Evans' initial discoveries to current applications demonstrates the enduring value of these compounds in both academic research and industrial applications.

Key Structural Features and Functional Groups

The structural architecture of this compound is defined by its five-membered heterocyclic core, which incorporates both nitrogen and oxygen heteroatoms in a specific arrangement that confers unique chemical properties. The oxazolidin-2-one ring system features a carbamate functional group, formed by the combination of the nitrogen atom, the carbonyl carbon, and the adjacent oxygen atom. This carbamate moiety is responsible for many of the compound's characteristic chemical behaviors, including its moderate nucleophilicity and its stability under various reaction conditions.

The 3-methylbutyl substituent at position 4 introduces significant steric bulk and conformational complexity to the molecule. This branched alkyl chain, also known as an isopentyl group, consists of a four-carbon backbone with a methyl branch at the third carbon atom. The presence of this substituent influences the overall three-dimensional shape of the molecule and affects its interactions with other chemical species. The steric properties of the 3-methylbutyl group are particularly important in asymmetric synthesis applications, where the substituent can effectively block one face of reactive intermediates, leading to high stereoselectivity.

| Structural Element | Description | Chemical Significance |

|---|---|---|

| Oxazolidinone Ring | Five-membered heterocycle | Core functional unit |

| Carbamate Group | N-C(O)-O arrangement | Electrophilic carbonyl center |

| Position 4 Substituent | 3-Methylbutyl chain | Steric directing group |

| Nitrogen Atom | sp² hybridized | Moderate nucleophilicity |

| Carbonyl Group | Electrophilic center | Reactive site for nucleophiles |

The conformational preferences of the oxazolidinone ring are influenced by both electronic and steric factors. The ring adopts a non-planar conformation to minimize ring strain, with the substituent at position 4 occupying either an axial or equatorial orientation depending on the specific molecular environment. The electronic properties of the carbamate functional group result in partial double-bond character for the nitrogen-carbonyl bond, which restricts rotation around this connection and contributes to the conformational rigidity of the system.

Spectroscopic studies of related oxazolidinone compounds have revealed characteristic infrared absorption frequencies for the carbonyl group, typically appearing around 1777 cm⁻¹ for the oxazolidinone carbonyl. Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule, with the carbonyl carbon typically resonating around 170-180 parts per million in carbon-13 nuclear magnetic resonance spectra. These spectroscopic signatures serve as important tools for structural confirmation and purity assessment of the compound.

Propiedades

IUPAC Name |

4-(3-methylbutyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)3-4-7-5-11-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYHWUZNQDCXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acylation of Oxazolidinone Core

A common method involves the acylation of the oxazolidin-2-one ring at the 3-position with a 3-methylbutanoyl chloride. This process typically employs anhydrous conditions to prevent hydrolysis of acyl chlorides and to ensure high yields and purity.

Oxazolidin-2-one + 3-methylbutanoyl chloride → 4-(3-Methylbutyl)-1,3-oxazolidin-2-one

- Base: Triethylamine or pyridine to neutralize HCl byproduct.

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).

- Temperature: Usually maintained at 0°C to room temperature to control reaction rate and minimize side reactions.

Chiral Auxiliary-Mediated Synthesis

The synthesis of stereochemically pure This compound often employs chiral auxiliaries such as (S)-4-benzyloxazolidin-2-one. This approach ensures enantiomeric purity and stereoselectivity, critical for pharmaceutical applications.

- Coupling of the acyl chloride to the chiral oxazolidinone.

- Use of low temperatures (-78°C) with bases like sodium hexamethyldisilazide (NaHMDS) to minimize racemization.

- Subsequent cyclization to form the oxazolidinone ring if necessary.

Cyclization and Ring Closure

In some methods, the precursor amino alcohols or amino acids are cyclized under dehydrating conditions to form the oxazolidinone ring. This process often involves:

- Activation of the carboxylic acid or aldehyde group.

- Use of dehydrating agents such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).

Optimization of Reaction Conditions

| Parameter | Typical Range | Purpose/Effect |

|---|---|---|

| Temperature | -78°C to 25°C | Minimize racemization, control reaction rate |

| Solvent | THF, dichloromethane | Solubility, reaction control |

| Base | Triethylamine, pyridine | Neutralize HCl, promote acylation |

| Reaction Time | 1–24 hours | Complete conversion, minimize side products |

Note: Maintaining anhydrous conditions and low temperatures during acylation significantly enhances stereochemical purity and yield.

Purification and Characterization

Purification Techniques

- Column chromatography: Using silica gel with suitable eluents (e.g., hexane/ethyl acetate).

- Recrystallization: From solvents like ethanol or ethyl acetate to obtain high-purity crystals.

- Chiral chromatography: For enantiomeric excess determination.

Spectroscopic Characterization

| Technique | Key Markers | Purpose |

|---|---|---|

| NMR (¹H, ¹³C) | Methyl doublets at δ 1.18–1.23 ppm, oxazolidinone ring signals at δ 4.07–4.15 ppm | Structural confirmation, stereochemistry |

| IR Spectroscopy | Carbonyl stretch near 1700 cm⁻¹ | Functional group verification |

| X-ray Crystallography | Absolute configuration, ring conformation | Stereochemistry validation |

Research Findings and Data Tables

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|---|---|

| Acylation | Oxazolidin-2-one | 3-methylbutanoyl chloride | Anhydrous, 0°C to RT | 75–85 | High with chiral auxiliaries | Widely used, scalable |

| Cyclization | Amino alcohol derivatives | Dehydrating agents | Elevated temperature | 60–70 | Moderate | Suitable for ring closure |

| Chiral Auxiliary | Chiral oxazolidinone | Acyl chloride | -78°C, THF | 80–90 | Excellent | Ensures enantiomeric purity |

Research Data from Recent Literature

| Study | Synthesis Approach | Yield | Enantiomeric Excess | Key Observations |

|---|---|---|---|---|

| Wang et al. (2023) | Chiral auxiliary coupling | 82% | >98% | High stereoselectivity, scalable |

| PMC 2014 | Acylation of oxazolidinone | 78% | Not specified | Good purity, straightforward |

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Methylbutyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidinone ring is retained, but substituents on the ring are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

CETP Inhibition

One of the primary applications of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one is its role as a CETP inhibitor. CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), influencing lipid metabolism and cardiovascular health.

Mechanism of Action :

- By inhibiting CETP, this compound can increase HDL cholesterol levels while decreasing LDL cholesterol levels, thereby potentially reducing the risk of atherosclerosis and other cardiovascular diseases .

Clinical Implications :

- Atherosclerosis Treatment : The compound may aid in treating or preventing conditions such as atherosclerosis, dyslipidemia, and various cardiovascular disorders by modulating lipid profiles .

- Combination Therapy : It can be used in conjunction with other lipid-lowering agents, enhancing therapeutic efficacy while potentially allowing for lower dosages of each drug .

Case Studies and Clinical Trials

Several studies have investigated the efficacy of CETP inhibitors, including derivatives like this compound:

- Efficacy in Lipid Regulation :

- Safety Profile :

Mecanismo De Acción

The mechanism of action of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity or receptor binding, leading to its observed effects.

Comparación Con Compuestos Similares

Substituent Diversity and Physicochemical Properties

The 4-position substituent significantly influences properties such as lipophilicity, solubility, and reactivity.

Table 1: Key Oxazolidinone Derivatives and Their Properties

- Fluorinated Chains : The compound in incorporates a fluorinated alkyl chain, which increases molecular weight and thermal stability, making it suitable for high-performance materials .

- Aromatic Groups: Derivatives like 4-aminophenylmethyl () and trifluoromethylphenyl () exhibit electronic effects (e.g., electron-withdrawing -CF₃) that modulate reactivity in electrophilic substitutions .

Pharmaceutical and Industrial Relevance

- Chiral Auxiliaries: Oxazolidinones with 4-benzyl or 4-alkyl groups (e.g., ) are pivotal in asymmetric aldol and Diels-Alder reactions .

- API Impurities: Derivatives like Zolmitriptan N-Oxide () and (4S)-4-[(4-aminophenyl)methyl]-oxazolidin-2-one () are monitored as impurities in drug formulations, underscoring their regulatory significance .

Structural and Spectroscopic Insights

- X-Ray Crystallography: The fluorinated oxazolidinone in was characterized via X-ray diffraction, revealing planar ring geometry and intermolecular hydrogen bonding .

- NMR Trends : Aromatic substituents (e.g., 4-trifluoromethylphenyl in ) deshield adjacent protons, with ¹H-NMR shifts near δ 7.0–7.6 ppm, whereas alkyl substituents (e.g., 3-methylbutyl) typically show signals at δ 1.0–2.0 ppm for methyl/methylene groups .

Actividad Biológica

4-(3-Methylbutyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class, characterized by its five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications. The unique 3-methylbutyl substituent distinguishes it from other oxazolidinones, influencing both its chemical reactivity and biological properties.

The molecular structure of this compound can be represented as follows:

This compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of derivatives with altered biological activities.

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve the modulation of specific enzymes or receptors in biological systems. This interaction may lead to alterations in cellular processes such as metabolic pathways and enzyme activity modulation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various strains of Staphylococcus aureus , a common cause of nosocomial infections. The minimal inhibitory concentration (MIC) values were determined using microdilution methods, revealing promising results compared to established oxazolidinone antibiotics .

| Strain | MIC (μg/mL) |

|---|---|

| SMC-27 | 12.5 |

| SMC-47 | 12.5 |

| SMC-79 | No inhibition |

The compound's effectiveness was comparable to other synthesized chiral oxazolidinones, which had MIC values ranging from 7.4 to 119 μg/mL .

Additional Biological Activities

Beyond its antimicrobial properties, preliminary investigations suggest potential anticancer activities. The oxazolidinone framework is known for its ability to interact with ribosomal RNA and inhibit protein synthesis, a mechanism that may be exploited in cancer therapy.

Study on Antibacterial Activity

In a focused study on new oxazolidinone analogues, compounds similar to this compound were synthesized and evaluated for their antibacterial efficacy. The results indicated that structural modifications significantly influenced their activity against resistant bacterial strains .

Screening Assays for Biological Activity

A high-throughput screening assay was developed to evaluate the biological effects of various oxazolidinone derivatives. This approach led to the identification of several compounds with notable activity against pathogenic bacteria without significant cytotoxicity .

Comparison with Similar Compounds

This compound can be compared with other oxazolidinones like linezolid and tedizolid:

| Compound | Primary Use | Unique Features |

|---|---|---|

| Linezolid | Antibiotic | First oxazolidinone approved for clinical use |

| Tedizolid | Antibiotic | Improved potency against resistant strains |

| This compound | Antimicrobial research | Unique 3-methylbutyl substituent influencing activity |

Q & A

Q. Basic Research Focus

- Thermal stability : TGA (thermogravimetric analysis) shows decomposition >200°C, but prolonged storage above 25°C may degrade the compound .

- Storage : Store under argon at -20°C in amber vials to prevent oxidation and photodegradation .

Advanced Tip : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.